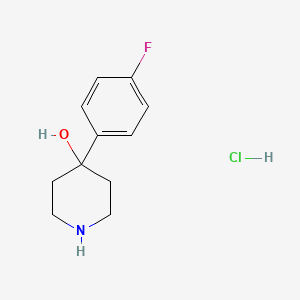

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-fluorophenyl)piperidin-4-ol Hydrochloride" is a chemical of interest due to its relevance in pharmaceutical synthesis. It is related to various compounds that have been synthesized and structurally characterized, which are important in the development of neuroleptic agents and other pharmaceuticals. The presence of the fluorophenyl group and the piperidine moiety is a common structural feature in these compounds, which are known for their potential bioactivity .

Synthesis Analysis

The synthesis of related 4-aryl-2-piperidinones has been achieved through asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral bisphosphine-rhodium catalyst. This method has been used to introduce a 4-fluorophenyl group with high enantioselectivity, yielding a key intermediate for the synthesis of pharmaceuticals like (-)-Paroxetine . Another approach involves the rhodium-catalyzed hydroformylation of allyl or propargyl alcohol derivatives, which is a key step in the synthesis of Fluspirilen and Penfluridol, both containing a piperidine moiety .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been characterized using various techniques such as IR, NMR, and X-ray diffraction. These compounds often exhibit interesting conformational properties due to the presence of the piperidine ring, which can adopt chair or boat conformations, and the orientation of the phenyl rings, which can vary in dihedral angles .

Chemical Reactions Analysis

The chemical reactivity of the piperidin-4-ol derivatives includes their conversion into corresponding piperidin-4-ones and further reactions to form various bioactive compounds. For instance, the conversion of 1-arylpiperidin-4-ols into 1-arylpiperidin-4-ones has been demonstrated, which can then undergo further transformations such as the formation of enol ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of hydrogen bonds, such as O–H…O and O–H…Cl, can stabilize the crystal structure and influence the solubility and stability of the compound. The dihedral angles between the rings and the conformation of the piperidine ring are also crucial in determining the compound's physical properties and its interactions in a biological context .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been involved in the synthesis of various piperidin-4-ols. Reese and Thompson (1988) described a synthesis method for 1-arylpiperidin-4-ols, which could potentially include derivatives similar to 4-(4-fluorophenyl)piperidin-4-ol hydrochloride (Reese & Thompson, 1988).

Pharmacological Aspects

- Paroxetine hydrochloride, a derivative of this compound, is noted for its role as a selective serotonin reuptake inhibitor, with applications in treating various psychological disorders. Germann et al. (2013) documented its physicochemical properties and pharmacokinetics (Germann et al., 2013).

- Yang et al. (2009) synthesized compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride with variations in substituted groups, demonstrating potential anti-leukemia activity (Yang et al., 2009).

Crystallography and Structure Analysis

- Yokota et al. (1999) analyzed the crystal forms of paroxetine hydrochloride, a derivative of this compound, providing insights into its molecular structure (Yokota et al., 1999).

Potential in Neuropharmacology

- Miura et al. (1993) investigated a novel serotonin reuptake inhibitor structurally similar to this compound, showing its potential in improving cognitive impairments caused by cholinergic dysfunction (Miura et al., 1993).

Application in Antimycobacterial Research

- Kumar et al. (2008) synthesized spiro-piperidin-4-ones, including derivatives of this compound, demonstrating significant activity against Mycobacterium tuberculosis (Kumar et al., 2008).

Environmental and Chemical Studies

- Šakić et al. (2011) conducted a quantum-chemical study on base-induced rearrangements of N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, a compound related to this compound, providing insights into its chemical behavior and environmental relevance (Šakić et al., 2011).

Calcium Channel Blocking and Antihypertensive Activity

- Shanklin et al. (1991) synthesized compounds including this compound derivatives, evaluating their calcium channel blocking and antihypertensive activities (Shanklin et al., 1991).

properties

IUPAC Name |

4-(4-fluorophenyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAMSNBDXDQRRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374643 |

Source

|

| Record name | 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3929-30-4 |

Source

|

| Record name | 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3929-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)